

2,4-Dibromo-6-fluoroanisole chemical properties

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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroanisole

Cat. No.: B1598154

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2,4-Dibromo-6-fluoroanisole**

Abstract

This technical guide provides a comprehensive overview of **2,4-Dibromo-6-fluoroanisole** (CAS No. 202982-75-0), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, expected spectroscopic profile, and core chemical reactivity. Emphasis is placed on its utility as a versatile building block, particularly in regioselective cross-coupling reactions, which are foundational to modern drug discovery and agrochemical development. The strategic placement of two distinct bromine atoms, a fluorine atom, and a methoxy group creates a unique platform for complex molecular architecture. This guide serves as a technical resource for scientists and professionals, offering insights into its synthetic potential and safe handling.

Physicochemical and Structural Properties

2,4-Dibromo-6-fluoroanisole is a polysubstituted benzene derivative. The interplay of its functional groups—an activating methoxy group, and deactivating but ortho-, para-directing halogens—governs its physical characteristics and chemical behavior.

Table 1: Core Physicochemical Data for **2,4-Dibromo-6-fluoroanisole**

Property	Value	Source(s)
CAS Number	202982-75-0	[1][2][3]
Molecular Formula	C ₇ H ₅ Br ₂ FO	[4]
Molecular Weight	283.92 g/mol	[4]
Appearance	Solid (Typical)	Inferred from related compounds
Melting Point	67-70 °C	[5]*
Boiling Point	Data not readily available	N/A
Density	Data not readily available	N/A

*Note: This melting point is listed for a substance with "**2,4-dibromo-6-fluoroanisole**" as a synonym; researchers should verify this value with a certificate of analysis from their supplier.

Spectroscopic Profile (Expected Characteristics)

While specific spectral data requires experimental acquisition, a detailed theoretical profile can be constructed based on the molecule's structure. This is invaluable for researchers in confirming the identity and purity of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons.

- H-3: This proton is coupled to the adjacent fluorine atom (²J_{H-F}) and the H-5 proton (⁴J_{H-H}). It will likely appear as a doublet of doublets.
- H-5: This proton is coupled to the H-3 proton (⁴J_{H-H}) and the fluorine atom (⁴J_{H-F}). It will also likely appear as a doublet of doublets. The electron-donating methoxy group (-OCH₃) will present as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy

The molecule possesses seven unique carbon atoms, which should result in seven distinct signals. The carbon atoms bonded to fluorine will exhibit splitting ($^1\text{JC-F}$, $^2\text{JC-F}$, etc.), which is a key diagnostic feature.

- **Aromatic Carbons:** Six signals are expected in the aromatic region (~100-160 ppm). The carbon attached to fluorine (C-6) will show a large one-bond coupling constant ($^1\text{JC-F}$).
- **Methoxy Carbon:** A single signal for the $-\text{OCH}_3$ group is expected around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups:

- ~2950-2850 cm^{-1} : C-H stretching from the methoxy group.
- ~1550-1450 cm^{-1} : C=C stretching vibrations within the aromatic ring.
- ~1250-1200 cm^{-1} : Asymmetric C-O-C stretching of the anisole ether.
- ~1050-1000 cm^{-1} : Symmetric C-O-C stretching.
- ~1200-1100 cm^{-1} : C-F stretching.
- ~700-500 cm^{-1} : C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will provide definitive evidence of the molecular weight and halogen composition.

- **Molecular Ion (M^+):** A prominent cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$). A molecule with two bromine atoms will exhibit a characteristic M^+ , M^++2 , and M^++4 pattern with a relative intensity ratio of approximately 1:2:1.

Chemical Reactivity and Synthetic Utility

The primary utility of **2,4-Dibromo-6-fluoroanisole** lies in its capacity for selective functionalization, driven by the differential reactivity of its two carbon-bromine bonds. This

makes it a valuable precursor for building complex molecular scaffolds.

Electronic Effects and Regioselectivity

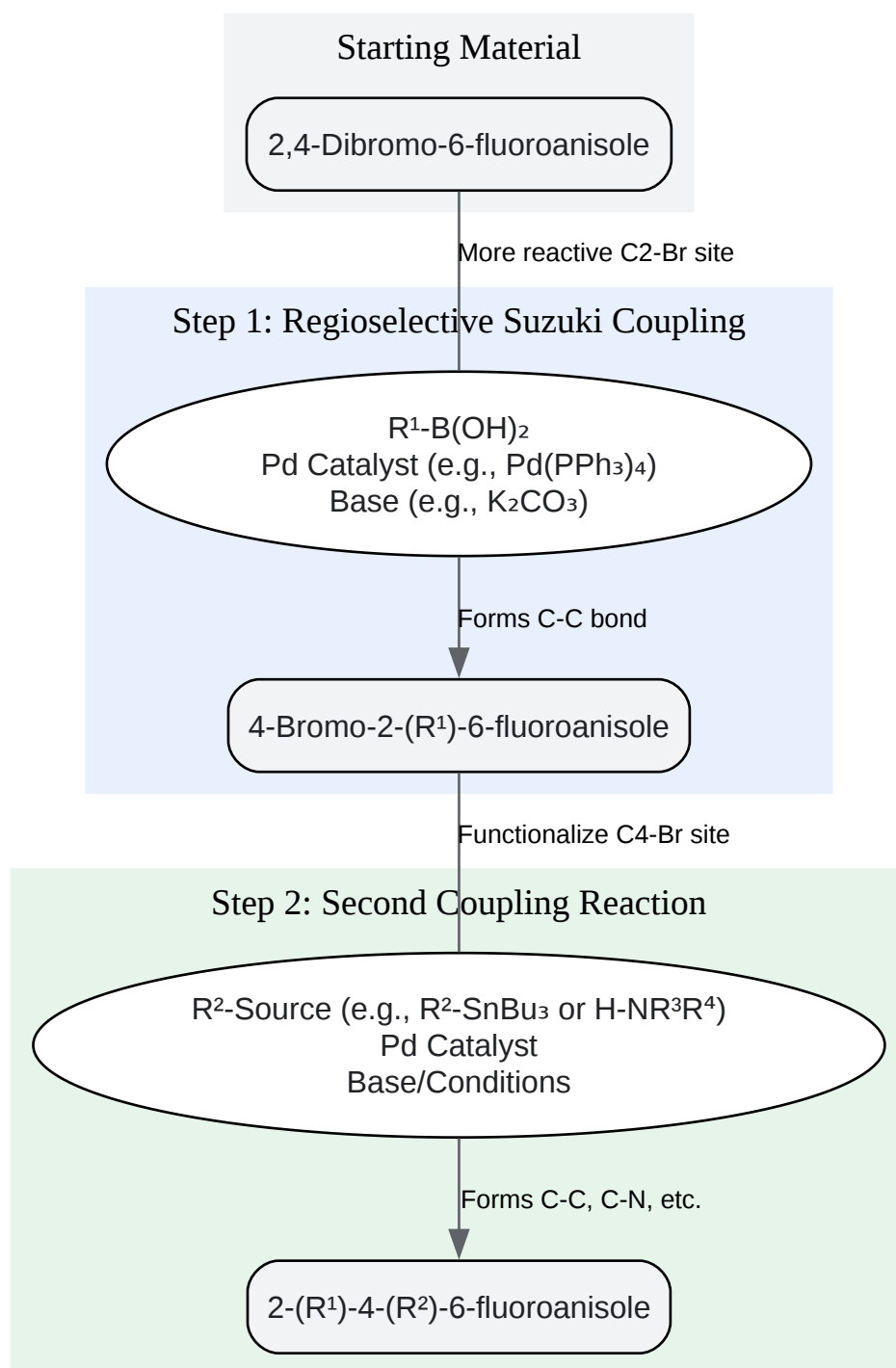
The reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions is dictated by the electronic environment of the aromatic ring.

- **Activating Group:** The methoxy (-OCH₃) group at C-1 is a strong electron-donating group, increasing electron density at the ortho (C-2, C-6) and para (C-4) positions.
- **Deactivating Groups:** The fluorine (at C-6) and bromine (at C-2, C-4) atoms are electron-withdrawing via induction.

The C-2 position is ortho to the activating methoxy group and ortho to the withdrawing fluorine atom. The C-4 position is para to the activating methoxy group. In many cross-coupling reactions, the oxidative addition of the palladium catalyst is favored at the more electron-deficient site.^[6] Therefore, the C-Br bond at the C-2 position, being flanked by two electron-withdrawing halogens, is generally expected to be more reactive towards oxidative addition than the C-Br bond at the C-4 position. This allows for regioselective mono-functionalization at the C-2 position under carefully controlled conditions, leaving the C-4 bromine available for a subsequent, different coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dibromo-6-fluoroanisole is an ideal substrate for sequential cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.^[7] The ability to introduce two different substituents in a controlled manner is a cornerstone of modern synthetic strategy.



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Figure 1: A representative workflow for the sequential cross-coupling of **2,4-Dibromo-6-fluoroanisole**.

Representative Synthesis Protocol

A plausible synthesis for **2,4-Dibromo-6-fluoroanisole** involves the selective bromination of a commercially available fluoroanisole precursor. The following is a representative, conceptual protocol.

Step 1: Mono-bromination of 2-Fluoroanisole

- Dissolve 2-fluoroanisole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
- Cool the solution in an ice bath to 0 °C.
- Slowly add one equivalent of bromine (Br_2) or N-Bromosuccinimide (NBS) with a catalytic amount of a Lewis acid or radical initiator as appropriate. The methoxy group will direct bromination primarily to the para position (C-4).
- Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.
- Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 4-bromo-2-fluoroanisole by column chromatography or distillation.

Step 2: Second Bromination to Yield **2,4-Dibromo-6-fluoroanisole**

- Dissolve the purified 4-bromo-2-fluoroanisole from Step 1 in a suitable solvent.
- Add one equivalent of bromine or NBS. More forcing conditions (e.g., higher temperature, stronger Lewis acid catalyst like FeBr_3) may be required for this second bromination due to the deactivating effect of the first bromine atom.
- The methoxy group will direct the second bromine to one of the remaining ortho positions. The C-6 position is sterically hindered by the fluorine atom, thus favoring bromination at the C-2 position.

- Monitor the reaction for completion.
- Perform an aqueous workup similar to Step 1.
- Purify the final product, **2,4-Dibromo-6-fluoroanisole**, via recrystallization or column chromatography to yield the final product.

Applications in Research and Development

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate key pharmacological properties.[\[8\]](#)

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.
- **Binding Affinity:** Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity and potency.[\[9\]](#)
- **Lipophilicity and Permeability:** The fluoroanisole motif can fine-tune a molecule's lipophilicity (logD), which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[\[8\]](#)

Given these benefits, **2,4-Dibromo-6-fluoroanisole** serves as a valuable starting material for synthesizing complex molecules where the fluoroanisole core is a desired pharmacophore.[\[10\]](#) Its two bromine handles allow for the attachment of various side chains and heterocyclic systems through cross-coupling chemistry, enabling the rapid generation of diverse compound libraries for screening.

Safety and Handling

As a halogenated organic compound, **2,4-Dibromo-6-fluoroanisole** should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Table 2: General Hazard Profile

Hazard Type	General Precaution
Acute Toxicity	Avoid inhalation, ingestion, and skin contact. May be harmful if swallowed or absorbed through the skin.
Skin Irritation	May cause skin irritation upon contact.
Eye Irritation	May cause serious eye irritation.
Environmental	Halogenated aromatics can be persistent in the environment. Dispose of waste according to local regulations.

This information is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. An SDS is available from suppliers such as CymitQuimica.[\[1\]](#)

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